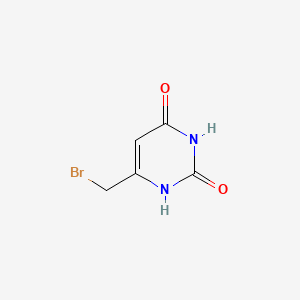

6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFCIPPOTNXGCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, a critical building block in medicinal chemistry and drug development. The document is structured to offer a holistic understanding of the synthesis, beginning with the preparation of the precursor, 6-methyluracil, and culminating in the targeted side-chain bromination. The guide elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive and practical understanding of this synthetic route.

Introduction: The Significance of 6-(Bromomethyl)uracil in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their diverse biological activities have led to their use in anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][3] The functionalization of the pyrimidine scaffold is a key strategy in the discovery of novel therapeutics, and the introduction of reactive functional groups is paramount to this endeavor.

This compound, also known as 6-(bromomethyl)uracil, is a highly valuable intermediate in this context.[4][5] The bromomethyl group serves as a versatile synthetic handle, allowing for a variety of subsequent chemical transformations. This reactive moiety can readily undergo nucleophilic substitution reactions, enabling the introduction of diverse functionalities at the 6-position of the uracil ring. This capability makes 6-(bromomethyl)uracil a sought-after precursor for the synthesis of complex molecules with potential therapeutic applications.

This guide will detail a reliable and well-established pathway for the synthesis of 6-(bromomethyl)uracil, focusing on the side-chain bromination of 6-methyluracil using N-bromosuccinimide (NBS).

Synthesis of the Precursor: 6-Methyluracil

The journey to 6-(bromomethyl)uracil begins with the synthesis of its precursor, 6-methyluracil. Two common and effective methods for the preparation of 6-methyluracil are presented below.

Method A: Condensation of Ethyl Acetoacetate and Urea

This classic method involves the condensation of ethyl acetoacetate with urea. The reaction proceeds in two main stages: the formation of a β-uraminocrotonic ester intermediate, followed by cyclization to form the pyrimidine ring.[6]

-

Reaction Setup: In a 5-inch crystallizing dish, combine 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 mL of absolute alcohol, and ten drops of concentrated hydrochloric acid.[6]

-

Condensation: Mix the reagents thoroughly. Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator continuously with a water pump. The condensation to the crude β-uraminocrotonic ester will proceed over five to seven days.[6]

-

Cyclization: The dry, crude β-uraminocrotonic ester (approximately 200-205 g) is then added to a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water, preheated to 95°C. Stir the mixture until a clear solution is obtained.[6]

-

Precipitation: Cool the solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate.[6]

-

Work-up and Purification: Cool the mixture further, and collect the precipitate by filtration. Wash the solid with cold water, followed by alcohol and ether. The product is then air-dried to yield 110-120 g (71-77% theoretical yield) of 6-methyluracil as a colorless powder.[6] For further purification, recrystallization from glacial acetic acid can be performed.[6]

Method B: Condensation of Ethyl Acetoacetate and Thiourea

An alternative route involves the use of thiourea, which first forms a thiopyrimidine derivative that is subsequently converted to 6-methyluracil.[7]

Step 1: Synthesis of the Thiopyrimidine Derivative

-

Reaction Setup: In a round-bottomed flask, combine 3.8 g of thiourea, 7.4 mL of ethyl acetoacetate, and 5 mL of ethanol.[7]

-

Base Addition: With constant stirring, carefully add a solution of 3.39 g of potassium hydroxide (KOH) in 5 mL of water.[7]

-

Reflux: Heat the mixture under reflux for 2 hours.[7]

-

Acidification and Isolation: Acidify the resulting solution with concentrated hydrochloric acid (monitoring with pH paper). Cool the mixture and filter to collect the thiopyrimidine derivative.[7]

Step 2: Conversion to 6-Methyluracil

-

Reaction Setup: Place 4 g of the thiopyrimidine derivative in a round-bottomed flask. Add 10 mL of a solution containing 7 mL of chloroacetic acid in 10 mL of water.[7]

-

Reflux: Heat the mixture under reflux for 2 hours.[7]

-

Isolation and Purification: Filter the reaction mixture and recrystallize the solid to obtain pure 6-methyluracil.[7]

Core Synthesis: Side-Chain Bromination of 6-Methyluracil

The pivotal step in the synthesis of this compound is the selective bromination of the methyl group of 6-methyluracil. This is achieved through a free-radical substitution reaction, for which N-bromosuccinimide (NBS) is the reagent of choice.[7][8]

The Rationale Behind Reagent and Condition Selection

The use of NBS for allylic and benzylic brominations is a well-established and highly effective method. The key to its success lies in its ability to provide a low, constant concentration of bromine radicals, which favors substitution at the benzylic-like methyl group of 6-methyluracil over electrophilic addition to the pyrimidine ring.[8] The reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or by photochemical means (e.g., a sunlamp).[9][10]

The choice of solvent is critical. Non-polar solvents such as carbon tetrachloride or cyclohexane are often employed to minimize ionic side reactions.[9] Acetonitrile has also been shown to be an effective solvent for similar brominations.[10]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 6-(bromomethyl)uracil.

Detailed Experimental Protocol: Synthesis of 6-(Bromomethyl)uracil

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyluracil (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (0.02-0.05 equivalents).

-

Reaction Initiation: Heat the mixture to reflux. Alternatively, the reaction can be initiated by irradiating the flask with a sunlamp.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Mechanistic Insights: The Free-Radical Pathway

The side-chain bromination of 6-methyluracil proceeds via a classic free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.

Caption: Free-radical mechanism for the bromination of 6-methyluracil.

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or exposure to light, generating initiator radicals. These radicals then react with NBS to produce a bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 6-methyluracil to form a resonance-stabilized 6-uracilylmethyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of HBr with NBS, to form the desired product, 6-(bromomethyl)uracil, and a new bromine radical. This new bromine radical can then participate in the next cycle of the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two 6-uracilylmethyl radicals, or a bromine radical and a 6-uracilylmethyl radical.

Data Presentation: Physical and Spectroscopic Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| 6-Methyluracil | C₅H₆N₂O₂ | 126.11 | >300 (decomposes)[6] | ¹H NMR (DMSO-d₆): δ ~2.1 (s, 3H, -CH₃), ~5.5 (s, 1H, C₅-H), ~10.8 (br s, 1H, N-H), ~11.0 (br s, 1H, N-H).[11] |

| 6-(Bromomethyl)uracil | C₅H₅BrN₂O₂ | 205.01[12] | Not available (decomposes) | Expected ¹H NMR: The singlet for the methyl group at ~2.1 ppm would be replaced by a singlet for the bromomethyl group (-CH₂Br) at a downfield shift, likely in the range of δ 4.0-4.5 ppm. The C₅-H and N-H protons would remain. |

| 6-(Chloromethyl)uracil (for comparison) | C₅H₅ClN₂O₂ | 160.56 | 257 (decomposes)[13][14] | ¹H NMR (DMSO-d₆): Similar to the bromo-derivative, the chloromethyl group appears as a singlet at a downfield shift. |

Safety and Handling

A thorough understanding and implementation of safety protocols are essential when performing the synthesis of 6-(bromomethyl)uracil.

| Reagent | Key Hazards | Recommended Precautions |

| Ethyl Acetoacetate | Combustible liquid.[2][3][15][16] | Keep away from heat and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3][15][16] |

| Urea | Generally low hazard. | Handle with gloves and safety glasses. |

| Thiourea | Harmful if swallowed. Suspected of causing cancer and damaging the unborn child.[4][17][18][19][20] | Avoid ingestion and inhalation. Use in a well-ventilated area or with local exhaust ventilation. Wear appropriate PPE.[4][17][18][19][20] |

| Chloroacetic Acid | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][21][22][23] | Handle with extreme care in a fume hood. Wear appropriate chemical-resistant gloves, lab coat, and eye/face protection.[1][21][22][23] |

| N-Bromosuccinimide (NBS) | Harmful if swallowed. Causes severe skin burns and eye damage.[17] | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Wear appropriate PPE.[17] |

| Carbon Tetrachloride | Toxic, carcinogenic, and environmentally damaging. | Use is highly discouraged. If necessary, handle only in a certified chemical fume hood with appropriate engineering controls and PPE. |

| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. | Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE. |

General Safety Recommendations:

-

Always conduct reactions in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for each chemical before use for detailed hazard information and handling procedures.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound is a crucial process for the advancement of medicinal chemistry research. The pathway detailed in this guide, involving the initial synthesis of 6-methyluracil followed by a free-radical side-chain bromination with N-bromosuccinimide, represents a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the underlying chemical principles, adhering to the detailed experimental protocols, and prioritizing safety, researchers can confidently and efficiently produce 6-(bromomethyl)uracil for its application in the development of novel therapeutic agents.

References

-

Acros Organics BVBA. (n.d.). Material Safety Data Sheet Chloroacetic acid MSDS# 95538 Section 1. Retrieved from

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

-

Hill Brothers Chemical Company. (2015, February 11). Thiourea SDS. Retrieved from [Link]

-

PCCA. (n.d.). Safety Data Sheet - Chloroacetic Acid 99%. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Letters in Organic Chemistry. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]

-

Filo. (2025, September 24). Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- El-Sayed, W. A., et al. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 8(39), 21956-21968.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

HSP Pharma. (n.d.). 6-(Chloromethyl)uracil CAS NO: 18592-13-7. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bromacil. Retrieved from [Link]

- Google Patents. (n.d.). CN111333586A - Preparation method of compound containing 6-methyl uracil structure.

-

ResearchGate. (2013). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Retrieved from [Link]

-

CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Scirp.org. (n.d.). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Retrieved from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. chempoint.com [chempoint.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. hillbrothers.com [hillbrothers.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 8. m.youtube.com [m.youtube.com]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]

- 12. This compound | C5H5BrN2O2 | CID 39848582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-(氯甲基)尿嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. ee.hsp-pharma.com [ee.hsp-pharma.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. carlroth.com [carlroth.com]

- 18. chemos.de [chemos.de]

- 19. carlroth.com [carlroth.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. carlroth.com [carlroth.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. pccarx.com [pccarx.com]

Introduction: The Strategic Importance of 6-(Bromomethyl)uracil in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)uracil

In the landscape of modern drug discovery and development, the pyrimidine scaffold, particularly uracil, stands out as a "privileged structure."[1] Its inherent biological relevance as a nucleobase and its synthetic tractability make it a cornerstone for the design of novel therapeutic agents, from antiviral to antitumor compounds.[1][2] Within this class, 6-(bromomethyl)uracil emerges as a molecule of significant strategic importance. It is not typically an end-product therapeutic but rather a highly valuable reactive intermediate—a pivotal building block for constructing more complex and pharmacologically active molecules.

The defining feature of 6-(bromomethyl)uracil is the bromomethyl group (-CH₂Br) at the C6 position. This functional group acts as a potent electrophile, rendering the molecule an excellent substrate for nucleophilic substitution reactions. The relative instability of the C-Br bond compared to a C-H or even a C-Cl bond makes it a highly efficient alkylating agent, allowing for the facile introduction of diverse functional groups onto the uracil core. This reactivity is the key to its utility, enabling chemists to rapidly generate libraries of novel uracil derivatives for biological screening.

This guide provides a comprehensive technical overview of the core physicochemical properties of 6-(bromomethyl)uracil. We will delve into its structural characteristics, synthesis, and analytical characterization, providing field-proven insights and detailed experimental protocols. By synthesizing data from closely related analogues and fundamental chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle and utilize this versatile synthetic intermediate.

Core Physicochemical and Structural Properties

Direct experimental data for 6-(bromomethyl)uracil is not extensively published. Therefore, we derive its properties through a combination of theoretical calculations and robust comparison with its well-characterized analogue, 6-(chloromethyl)uracil.[3][4]

General Properties

The fundamental properties of 6-(bromomethyl)uracil are summarized below. Molecular weight and formula are calculated, while other properties are estimated based on its chemical structure and data from analogues.

| Property | Value | Data Source / Justification |

| Chemical Name | 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione | IUPAC Nomenclature |

| Synonyms | 6-(Bromomethyl)-1H-pyrimidine-2,4-dione | --- |

| Molecular Formula | C₅H₅BrN₂O₂ | Calculated |

| Molecular Weight | 205.01 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted based on analogues[5] |

| Melting Point | >250 °C (with decomposition) | Estimated. The chloro-analogue melts at 257 °C with decomposition.[6] The bromo compound is expected to have a similar or slightly higher melting point due to increased molecular weight and polarizability. |

| CAS Number | Not found in searched literature. | For reference, 6-(chloromethyl)uracil is 18592-13-7.[4] |

Solubility and Stability

-

Solubility : Uracil and its simple derivatives are generally polar molecules. 6-(bromomethyl)uracil is expected to be sparingly soluble in water and non-polar organic solvents like hexanes. It should exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are common media for its subsequent reactions. The parent compound, uracil, has a water solubility of 3.6 g/L at 25 °C.[7] The larger, more hydrophobic bromomethyl group will likely decrease water solubility compared to uracil.

-

Stability : The primary point of instability in 6-(bromomethyl)uracil is the bromomethyl group. As a reactive alkylating agent, it is sensitive to moisture and nucleophiles. Hydrolysis can occur, leading to the formation of 6-(hydroxymethyl)uracil.[8] It should be stored in a cool, dry, inert atmosphere, away from moisture and reactive agents. Under these conditions, the solid compound is expected to be stable for extended periods. In solution, particularly in protic or nucleophilic solvents, its stability is significantly reduced.

Synthesis and Purification

The most direct and logical pathway to 6-(bromomethyl)uracil is via the free-radical bromination of its precursor, 6-methyluracil. This reaction targets the allylic methyl group, which is activated for radical halogenation.

Synthetic Workflow Diagram

The overall process involves the synthesis of the 6-methyluracil precursor followed by a selective side-chain bromination.

Caption: Workflow for the synthesis of 6-(bromomethyl)uracil from urea and ethyl acetoacetate.

Experimental Protocol: Synthesis of 6-Methyluracil

This protocol is adapted from the robust and well-established method described in Organic Syntheses.[9] The causality of this two-step, one-pot procedure lies in the initial acid-catalyzed condensation of urea with the ketone of ethyl acetoacetate, followed by an intramolecular cyclization driven by a strong base, which forms the stable pyrimidine ring.

-

Reagents & Equipment :

-

Urea (Finely powdered)

-

Ethyl acetoacetate

-

Absolute ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Reaction vessel (e.g., 2 L beaker), magnetic stirrer, heating mantle, filtration apparatus.

-

-

Step-by-Step Procedure :

-

Combine 1.23 moles of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated HCl in the reaction vessel. The alcohol serves to improve mixing and prevent the initial reaction from proceeding too slowly.[9]

-

With stirring, add 1.33 moles of finely powdered urea to the mixture.

-

Allow the mixture to stand, loosely covered, in a desiccator over a drying agent (e.g., concentrated H₂SO₄) until a solid cake of the intermediate (β-uraminocrotonic ester) is formed. This may take 24-48 hours.

-

Prepare a solution of 2 moles of NaOH in 1.2 L of water and heat to 95 °C.

-

Carefully break up the dried intermediate and add it portion-wise to the hot NaOH solution with vigorous stirring. The base promotes the cyclization to form the sodium salt of 6-methyluracil.

-

Once the addition is complete and a clear solution is obtained, cool the mixture to 65 °C.

-

Slowly and carefully acidify the solution with concentrated HCl while stirring. The target 6-methyluracil is insoluble in acidic aqueous media and will precipitate out.

-

Cool the mixture to room temperature, then in an ice bath to maximize precipitation.

-

Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold water, ethanol, and finally diethyl ether to remove residual impurities and aid in drying.

-

Dry the product under vacuum to yield pure 6-methyluracil.

-

Experimental Protocol: Synthesis of 6-(Bromomethyl)uracil

This procedure is based on standard methods for allylic/benzylic bromination using N-bromosuccinimide (NBS). The choice of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors substitution at the allylic methyl group over addition to the ring's double bond. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the chain reaction.

-

Reagents & Equipment :

-

6-Methyluracil (dried)

-

N-Bromosuccinimide (NBS, recrystallized)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)

-

Round-bottom flask, reflux condenser, inert atmosphere setup (N₂ or Ar), heating mantle, light source (e.g., 250W lamp) to promote initiation.

-

-

Step-by-Step Procedure :

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1 equivalent of 6-methyluracil.

-

Add a suitable volume of anhydrous CCl₄ or acetonitrile to create a slurry (6-methyluracil is not fully soluble).

-

Add 1.05-1.1 equivalents of NBS and a catalytic amount of AIBN (approx. 0.02 equivalents). Using a slight excess of NBS ensures full conversion of the starting material.

-

Flush the system with an inert gas (N₂ or Ar).

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. Shine a lamp on the flask to facilitate radical initiation.

-

Monitor the reaction by TLC (Thin Layer Chromatography). The reaction is complete when the starting material spot has been consumed. Succinimide, a byproduct, will float on the surface of the CCl₄.

-

Cool the reaction mixture to room temperature, then cool further in an ice bath.

-

Filter the mixture to remove the succinimide byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-(bromomethyl)uracil.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

-

Structural Characterization and Analytical Protocols

Confirming the identity and purity of 6-(bromomethyl)uracil requires a suite of analytical techniques. The following sections detail the expected results and provide standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Predictions are based on data from 6-(chloromethyl)uracil[3] and other 6-substituted uracils.[5]

-

¹H NMR (Predicted, 400 MHz, DMSO-d₆) :

-

δ ~11.3 ppm (1H, broad singlet) : N3-H proton.

-

δ ~11.1 ppm (1H, broad singlet) : N1-H proton. The two N-H protons are exchangeable with D₂O.

-

δ ~5.8 ppm (1H, singlet) : C5-H proton. The vinylic proton on the uracil ring.

-

δ ~4.4 ppm (2H, singlet) : -CH₂Br protons. The key signal confirming the bromomethyl group. This is expected to be downfield from the corresponding -CH₂Cl signal (approx. 4.3 ppm) due to the deshielding effect of bromine.

-

-

¹³C NMR (Predicted, 100 MHz, DMSO-d₆) :

-

δ ~163 ppm : C4 (carbonyl).

-

δ ~151 ppm : C2 (carbonyl).

-

δ ~150 ppm : C6 (carbon attached to the bromomethyl group).

-

δ ~102 ppm : C5 (vinylic carbon).

-

δ ~28 ppm : -CH₂Br carbon. This signal is crucial for confirmation. The corresponding carbon in 6-(chloromethyl)uracil appears around 39 ppm; the "heavy atom effect" of bromine will shift this signal significantly upfield.

-

Protocol for NMR Analysis:

-

Accurately weigh 5-10 mg of the dried sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice due to its ability to dissolve polar uracil derivatives and to clearly show the N-H protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., HSQC, HMBC) on a 400 MHz or higher spectrometer.

-

Process the data using appropriate software. Reference the spectrum to the residual solvent peak of DMSO (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Expected Ionization : Electrospray ionization (ESI) in both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be effective.

-

High-Resolution MS (HRMS) : The exact mass of the molecular ion should be determined to confirm the elemental composition.

-

Calculated exact mass for C₅H₅⁷⁹BrN₂O₂: 203.9589.

-

Calculated exact mass for C₅H₅⁸¹BrN₂O₂: 205.9568.

-

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ratio of ~1:1) will be readily observable in the mass spectrum as two peaks of nearly equal intensity separated by 2 m/z units, providing definitive evidence of a single bromine atom.

-

-

Fragmentation Pattern (MS/MS) :

-

The most likely fragmentation pathway is the loss of the bromine radical (•Br) from the molecular ion to form a stable, resonance-delocalized cation at m/z 125. This would be a very prominent peak.

-

Subsequent fragmentation would likely involve the characteristic breakdown of the uracil ring, such as the loss of isocyanic acid (HNCO), similar to the fragmentation of uracil itself.[10]

-

Protocol for MS Analysis:

-

Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire full scan mass spectra in both positive and negative ion modes.

-

Perform MS/MS analysis on the parent ions ([M+H]⁺ at m/z 205/207 and [M-H]⁻ at m/z 203/205) to observe the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by features of the uracil ring.

-

Expected Characteristic Peaks :

-

3200-3000 cm⁻¹ : N-H stretching vibrations from the amide groups in the ring.

-

~3050 cm⁻¹ : C-H stretching from the vinylic C5-H.

-

~2950 cm⁻¹ : C-H stretching from the -CH₂- group.

-

1750-1650 cm⁻¹ : Strong, distinct C=O stretching bands from the two carbonyl groups. This is a characteristic feature of the uracil ring.[11]

-

~1600 cm⁻¹ : C=C stretching vibration of the ring.

-

~1220 cm⁻¹ : C-N stretching vibrations.

-

650-550 cm⁻¹ : C-Br stretching vibration. The presence of a band in this region would support the successful bromination.

-

Protocol for IR Analysis:

-

Ensure the sample is completely dry.

-

Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Chemical Reactivity and Synthetic Applications

The utility of 6-(bromomethyl)uracil is defined by the reactivity of its bromomethyl group. It is an excellent electrophile for Sₙ2 reactions.

Reactivity Profile

The C-Br bond is polarized, making the methylene carbon electron-deficient and highly susceptible to attack by a wide range of nucleophiles. The resulting substitution product incorporates the uracil moiety into a new, larger molecule.

Caption: Reactivity of 6-(bromomethyl)uracil with various nucleophiles in Sₙ2 reactions.

Applications in Drug Discovery

The ability to easily couple 6-(bromomethyl)uracil with other molecules makes it a valuable precursor in medicinal chemistry. Researchers can:

-

Synthesize Inhibitors : Attach fragments known to bind to enzyme active sites. For example, derivatives of the related 6-(chloromethyl)uracil are known inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer progression.[12]

-

Develop Antiviral Agents : Use it as a scaffold to build complex nucleoside analogues that can interfere with viral replication.[1]

-

Generate Focused Libraries : Quickly and efficiently synthesize a series of related compounds by reacting 6-(bromomethyl)uracil with a diverse set of amines, thiols, or other nucleophiles to explore the structure-activity relationship (SAR) around the C6 position of the uracil ring.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 6-(Bromomethyl)uracil should be handled with appropriate care.

-

Hazard Class : Expected to be a skin and eye irritant and a potential lachrymator due to its nature as a reactive alkylating agent.

-

Personal Protective Equipment (PPE) : Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is a suitable choice for incidental contact).

-

Handling : Avoid inhalation of dust and contact with skin and eyes. Use sealed containers for storage and transport.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

6-(Bromomethyl)uracil represents a quintessential example of a strategic synthetic intermediate. While not a therapeutic agent in itself, its value lies in its engineered reactivity, which provides a reliable and efficient gateway to a vast chemical space of novel uracil derivatives. Its predictable physicochemical properties, which can be confidently inferred from well-studied analogues, and its straightforward synthesis make it an accessible tool for medicinal chemists. A thorough understanding of its handling, reactivity, and analytical characterization—as detailed in this guide—is essential for any researcher aiming to leverage the full potential of the uracil scaffold in the pursuit of new and effective medicines.

References

-

National Institute of Standards and Technology. (n.d.). Bromacil. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

- Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries.

- Kavak, N., et al. (2018). Crystal structure, spectroscopic and electronic features of 6-(Chloromethyl)uracil. Journal of Molecular Structure, 1155, 626-636.

- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.

-

Postigo, A., & Ferreri, C. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Uracil. In PubChem. Retrieved January 16, 2026, from [Link]

- Donleavy, J. J., & Kise, M. A. (1943). 6-methyluracil. Organic Syntheses, Coll. Vol. 2, p.422; Vol. 17, p.63.

- Google Patents. (n.d.). CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. Retrieved January 16, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 16, 2026, from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 16, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 16, 2026, from [Link]

- Pałasz, A., & Curyło, M. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 567-613.

-

CASNU.COM. (n.d.). 6-(Chloromethyl)uracil[18592-13-7]. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of the uracil molecule showing its degradation... Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Product-ion spectra of protonated uracil at m/z 113 obtained by quadrupole ion trap MS. Retrieved January 16, 2026, from [Link]

-

Hebei Guangxing Chemical Co., Ltd. (2025). Applications of Uracil in Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 16, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra associated to fragmentation of uracil (top view), cytosine... Retrieved January 16, 2026, from [Link]

- Bhat, K. S., & Rao, A. S. (1983). SYNTHESIS OF URACIL, 6-METHYLURACIL AND SOME DIHYDROURACILS.

-

Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. ResearchGate. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Uracil. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(Hydroxymethyl)uracil. In PubChem. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-(Chloromethyl)uracil 98 18592-13-7 [sigmaaldrich.com]

- 5. jppres.com [jppres.com]

- 6. 6-(Chloromethyl)uracil[18592-13-7] | CASNU [casnu.com]

- 7. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-(Hydroxymethyl)uracil | C5H6N2O3 | CID 97191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione (CAS 126401-89-6): Structure, Synthesis, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, halogenated heterocyclic compounds serve as critical intermediates, offering reactive handles for molecular elaboration. This guide provides a comprehensive technical overview of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, a key pyrimidine derivative, focusing on its chemical identity, synthesis, and pivotal role as a reactive intermediate in the generation of complex molecular architectures with therapeutic potential.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-(bromomethyl)uracil, is a substituted pyrimidine with the Chemical Abstracts Service (CAS) registry number 126401-89-6. Its structure features a uracil core with a bromomethyl substituent at the 6-position, a key feature that dictates its chemical reactivity.

Chemical Structure:

Figure 1. 2D Structure of this compound.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-(bromomethyl)-1H-pyrimidine-2,4-dione.[1] It is recognized by a variety of synonyms, including 6-(bromomethyl)uracil and 2,4(1H,3H)-Pyrimidinedione, 6-(bromomethyl)-.[1] A comprehensive list of identifiers and computed properties is provided in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties [1]

| Property | Value |

| CAS Number | 126401-89-6 |

| Molecular Formula | C₅H₅BrN₂O₂ |

| Molecular Weight | 205.01 g/mol |

| IUPAC Name | 6-(bromomethyl)-1H-pyrimidine-2,4-dione |

| Canonical SMILES | C1=C(NC(=O)NC1=O)CBr |

| InChI Key | QKFCIPPOTNXGCH-UHFFFAOYSA-N |

| Appearance | Solid (form may vary) |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

The presence of the bromomethyl group renders this molecule a potent alkylating agent, a characteristic that is central to its utility in organic synthesis.

Synthesis of this compound

The synthesis of this compound is conceptually straightforward, typically involving the bromination of its precursor, 6-methyluracil. The causality behind this synthetic strategy lies in the activation of the methyl group for radical halogenation.

Foundational Synthesis of the Precursor: 6-Methyluracil

The common and efficient synthesis of 6-methyluracil proceeds via the condensation of ethyl acetoacetate with urea.[2] This reaction, a classic example of pyrimidine ring formation, establishes the core heterocyclic structure.

Bromination of 6-Methyluracil: A Key Transformation

Hypothetical Experimental Protocol (Based on analogous reactions):

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyluracil (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

-

Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from an appropriate solvent to yield this compound.

This protocol is a self-validating system as the progress can be monitored, and the product can be purified to meet the required specifications for subsequent reactions. The choice of a radical bromination is critical to avoid electrophilic aromatic substitution on the electron-rich pyrimidine ring.

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound lies in the high reactivity of its bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the pyrimidine-2,4-dione scaffold into a wide range of molecules, making it a valuable intermediate in the synthesis of compounds with potential therapeutic applications, particularly as kinase inhibitors and antiviral agents.[3][4][5]

Role as a Key Intermediate for Fused Heterocyclic Systems

A significant application of this compound and its derivatives is in the construction of fused heterocyclic systems. For instance, related 6-(halomethyl)pyrimidines are precursors to pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit diverse biological activities, including the inhibition of various kinases.[6] The general synthetic strategy involves the reaction of the bromomethyl group with a suitable nucleophile, followed by intramolecular cyclization to form the fused ring system.

Potential in the Synthesis of Kinase Inhibitors

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors.[7][8] The ability of this compound to act as an electrophile allows for its conjugation to various molecular fragments, enabling the exploration of structure-activity relationships in the development of potent and selective kinase inhibitors. For example, derivatives of pyrrolo[2,3-d]pyrimidine have been investigated as receptor tyrosine kinase inhibitors.[3]

Precursor for Antiviral Agents

Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[5] The this compound scaffold can be utilized in the synthesis of novel nucleoside and non-nucleoside analogues with potential activity against a range of viruses. The bromomethyl group provides a convenient point of attachment for sugar moieties or other side chains designed to interact with viral enzymes.

Conclusion

This compound is a valuable and versatile intermediate for drug discovery and development. Its straightforward synthesis from readily available starting materials and the high reactivity of its bromomethyl group make it an attractive building block for the construction of complex molecular architectures. For researchers in medicinal chemistry, a thorough understanding of the synthesis and reactivity of this compound provides a powerful tool for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and virology. The continued exploration of the synthetic potential of this and related pyrimidine derivatives is expected to yield new and improved drug candidates.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Arctom Scientific. This compound | Catalog SYX-B40896. [Link]

-

PubChem. This compound. [Link]

-

Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. PubMed. [Link]

-

The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry Research. [Link]

-

6-methyluracil. Organic Syntheses Procedure. [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. NIH. [Link]

-

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. PMC - NIH. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

6-(Chloromethyl)-2,4(1H,3H)-Pyrimidinedione: Synthesis & Applications. [Link]

Sources

- 1. This compound | C5H5BrN2O2 | CID 39848582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione in Synthetic Chemistry

This compound, also known as 6-(bromomethyl)uracil, is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules.[1] Its structure, featuring a reactive bromomethyl group attached to a pyrimidine core, renders it a potent alkylating agent.[2] This characteristic is harnessed in medicinal chemistry to covalently modify biological targets, forming the basis for the development of novel therapeutics, including antiviral and antineoplastic agents.[3][4] The efficacy and safety of these synthesized compounds are intrinsically linked to the purity and stability of the starting materials. Therefore, a comprehensive understanding of the stability and optimal storage conditions for this compound is not merely a matter of good laboratory practice but a fundamental prerequisite for reproducible and reliable research outcomes.

This guide provides a detailed exploration of the chemical stability of this compound, potential degradation pathways, and evidence-based recommendations for its storage and handling. The insights presented herein are designed to equip researchers with the knowledge necessary to maintain the integrity of this crucial reagent, thereby ensuring the quality and success of their scientific endeavors.

I. Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and nucleophilic substitution due to the presence of the reactive bromomethyl group. As an alkylating agent, it is inherently designed to react with nucleophiles, a property that also makes it prone to degradation if not handled and stored correctly.[2]

Hydrolytic Degradation

The most common degradation pathway for this compound is hydrolysis. In the presence of water, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione. This reaction is accelerated by elevated temperatures and non-neutral pH conditions.

Nucleophilic Substitution

Beyond water, other nucleophiles present in the environment or as impurities in solvents can react with this compound. For instance, alcohols can lead to the formation of corresponding ether derivatives, while amines can form amino-substituted compounds. The presence of such impurities can significantly impact the yield and purity of the desired product in subsequent reactions.

Uracil Ring Degradation

The uracil ring itself can undergo degradation under certain conditions, although this is generally less facile than the reactions involving the bromomethyl group. The reductive pathway of uracil degradation involves enzymatic steps that ultimately lead to β-alanine, ammonia, and carbon dioxide.[5][6] While primarily a biological pathway, harsh chemical conditions could potentially lead to analogous ring-opening reactions.

II. Recommended Storage and Handling Conditions

Given the reactivity of this compound, strict adherence to proper storage and handling protocols is essential to preserve its integrity.

Storage Conditions

To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] The following table summarizes the recommended storage parameters:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of hydrolytic and other degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture and oxygen.[9] |

| Light | Protect from light (Amber vial) | Prevents potential photochemically induced degradation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents ingress of moisture and reaction with container material.[8] |

Handling Procedures

As a potent alkylating agent and a potential cytotoxic compound, this compound must be handled with appropriate safety precautions.[10]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

Dispensing and Weighing:

-

Perform all manipulations within a chemical fume hood.

-

Use dedicated spatulas and weighing boats.

-

Avoid creating dust.

-

Promptly and tightly reseal the container after use.

Spill and Waste Management:

-

In case of a spill, follow established institutional procedures for hazardous materials.[11]

-

Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

III. Analytical Methods for Purity and Stability Assessment

Regular assessment of the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications. Several analytical techniques can be employed for this purpose.[]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for purity determination of non-volatile compounds.[13][14] A reverse-phase HPLC method is well-suited for analyzing this compound and its potential degradation products.

Experimental Protocol: Reverse-Phase HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg/mL of the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[14]

Other Analytical Techniques

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound and can be used to identify degradation products.[15] |

| Differential Scanning Calorimetry (DSC) | Can be used to determine the melting point, which is an indicator of purity.[] |

IV. Conclusion

The chemical integrity of this compound is paramount for its successful application in research and drug development. Its inherent reactivity as an alkylating agent necessitates careful consideration of storage and handling procedures to prevent degradation. By adhering to the guidelines outlined in this technical guide—including refrigerated storage under an inert atmosphere, protection from light and moisture, and the use of appropriate personal protective equipment—researchers can ensure the stability and purity of this vital chemical intermediate. Regular analytical assessment using techniques such as HPLC further validates the quality of the material, contributing to the overall reproducibility and success of synthetic endeavors.

V. References

-

Biacchi, A. J., et al. (2014). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 13(1), 1-7. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Lee, K. H., et al. (1982). Antitumor Agents. 25. Synthesis and Antitumor Activity of Uracil and Thymine Alpha-Methylene-Gamma-Lactones and Related Derivatives. Journal of Medicinal Chemistry, 25(6), 725-728. Available from: [Link]

-

Groupe d'étude en oncologie du Québec. (2012). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 18(4), 375-391. Available from: [Link]

-

Liv Hospital. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Available from: [Link]

-

Fenech, M., et al. (2019). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Occupational and Environmental Hygiene, 16(11), 743-755. Available from: [Link]

-

PubChem. (n.d.). uracil degradation | Pathway. National Center for Biotechnology Information. Available from: [Link]

-

Donleavy, J. J., & Kise, M. A. (1941). 6-methyluracil. Organic Syntheses, 21, 81. Available from: [Link]

-

ResearchGate. (n.d.). Degradation Pathways. Available from: [Link]

-

Arctom Scientific. (n.d.). This compound. Available from: [Link]

-

Postigo, A., & Ferreri, C. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(1), 1-24. Available from: [Link]

-

ResearchGate. (2005). Kinetics of the Oxidation of Uracil and Six of Its Derivatives by Ozone in Aqueous Solutions. Available from: [Link]

-

European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. Available from: [Link]

-

Pharma Ingredients. (2026). Efficient 6 Methyl Uracil Synthesis: Insights from Industry Experts. Available from: [Link]

-

Rohwer, L. L., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology, 202(8), e00753-19. Available from: [Link]

-

Google Patents. (2020). Preparation method of compound containing 6-methyl uracil structure. CN111333586A. Available from:

-

Wikipedia. (n.d.). Alkylating antineoplastic agent. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available from: [Link]

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 3. Antitumor agents. 25. Synthesis and antitumor activity of uracil and thymine alpha-methylene-gamma-lactones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 5. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. 18592-13-7|6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]

- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Chemistry of 6-(Bromomethyl)uracil for Researchers and Drug Development Professionals

Introduction

6-(Bromomethyl)uracil is a halogenated derivative of the pyrimidine base uracil, distinguished by a reactive bromomethyl group at the C6 position of the uracil ring. This functional group makes it a highly versatile synthetic intermediate and a valuable building block in the fields of medicinal chemistry and chemical biology. The pronounced electrophilicity of the benzylic-like bromide renders it susceptible to nucleophilic attack, providing a straightforward method for introducing a wide array of functional groups onto the uracil scaffold.

Uracil and its derivatives are of significant interest due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and herbicidal properties.[1][2] The modification of the uracil ring at various positions, including N1, N3, C5, and C6, has been a fruitful strategy in the development of novel therapeutic agents.[2] 6-(Bromomethyl)uracil, in particular, serves as a key precursor for a range of 6-substituted uracil derivatives, which have shown promise as potent bioactive molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 6-(bromomethyl)uracil, with a focus on its utility in drug discovery and development.

Synthesis of 6-(Bromomethyl)uracil

The most common and direct route to 6-(bromomethyl)uracil involves the radical bromination of 6-methyluracil. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent.

A foundational method for the synthesis of the precursor, 6-methyluracil, involves the condensation of ethyl acetoacetate with urea.[3] This well-established procedure provides the starting material for subsequent bromination.

Visualizing the Synthesis

Caption: Synthetic pathway to 6-(bromomethyl)uracil.

Detailed Experimental Protocol: Synthesis of 6-(Bromomethyl)uracil from 6-Methyluracil

Objective: To synthesize 6-(bromomethyl)uracil via radical bromination of 6-methyluracil.

Materials:

-

6-Methyluracil

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A suspension of 6-methyluracil in CCl4 is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN are added to the suspension.

-

The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 6-(bromomethyl)uracil is purified by recrystallization from a suitable solvent system to afford the final product.

Self-Validation: The identity and purity of the synthesized 6-(bromomethyl)uracil should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Chemical Reactivity of 6-(Bromomethyl)uracil

The chemistry of 6-(bromomethyl)uracil is dominated by the reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. The uracil ring itself can also be a site for further functionalization, typically at the N1 and N3 positions.

Nucleophilic Substitution at the Bromomethyl Group

The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various side chains at the C6 position of the uracil ring.

Common nucleophiles include:

-

Amines (primary and secondary): Leading to the formation of 6-(aminomethyl)uracil derivatives. These reactions are often carried out in a polar aprotic solvent in the presence of a base to neutralize the HBr byproduct.

-

Thiols: Yielding 6-(thiomethyl)uracil derivatives.

-

Alcohols and Phenols: Resulting in the formation of 6-(alkoxymethyl)- and 6-(phenoxymethyl)uracil derivatives, respectively.

-

Carboxylates: Forming ester linkages.

-

Azides: Providing access to 6-(azidomethyl)uracils, which can be further elaborated via click chemistry or reduction to the corresponding amine.

The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. D-imethylformamide (DMF) and acetonitrile are commonly used solvents, while potassium carbonate or triethylamine can serve as the base.

Visualizing the Reactivity

Caption: Nucleophilic substitution reactions of 6-(bromomethyl)uracil.

Reactions at the Uracil Ring

While the bromomethyl group is the primary site of reactivity, the uracil ring itself can be modified. Alkylation or acylation at the N1 and N3 positions is a common strategy to further diversify the molecular structure.[4] These reactions are typically performed using alkyl halides or acyl chlorides in the presence of a base. The regioselectivity of N1 versus N3 substitution can often be controlled by the choice of reaction conditions and protecting groups.

Applications in Drug Discovery and Chemical Biology

The synthetic accessibility and versatile reactivity of 6-(bromomethyl)uracil make it a valuable starting material for the synthesis of libraries of compounds for biological screening. Derivatives of 6-substituted uracils have demonstrated a broad spectrum of biological activities.

Antiviral Agents

Uracil derivatives are a cornerstone of antiviral therapy.[5] Modifications at the C6 position have led to the discovery of potent inhibitors of viral replication. For example, certain 6-substituted uracil derivatives have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase.[6] The synthesis of 1-[ω-(bromophenoxy)alkyl]-3-naphthalenylmethyl uracil derivatives has been reported, with some compounds showing high anti-cytomegalovirus (HCMV) activity in vitro.[7] The general strategy involves using 6-(bromomethyl)uracil or a related intermediate to append various lipophilic or aromatic side chains that can interact with the active site of viral enzymes.

Anticancer Agents

The uracil scaffold is also a privileged structure in the design of anticancer agents.[2][8] The most famous example is 5-fluorouracil, a widely used chemotherapeutic.[8] Derivatives of 6-(bromomethyl)uracil have been explored as potential alkylating antitumor agents.[9] The rationale is that the reactive side chain can form covalent bonds with biological nucleophiles, such as DNA or proteins, leading to cytotoxicity in cancer cells. Furthermore, novel uracil derivatives have shown the ability to inhibit cancer cell proliferation by modulating the cell cycle.[10] For instance, some derivatives have been found to decrease the expression of cyclin D1 and Cdk1 while increasing p21 and p27 levels in breast cancer cell lines.[10]

Other Applications

Beyond antiviral and anticancer research, 6-(bromomethyl)uracil and its analogs have found applications in other areas:

-

Enzyme Inhibition: 6-(Chloromethyl)uracil, a closely related compound, is an inhibitor of thymidine phosphorylase (TP), an enzyme involved in the pyrimidine salvage pathway.[11] This suggests that 6-(bromomethyl)uracil derivatives could also be explored as inhibitors of this and other enzymes.

-

Functional Polymers: The reactive handle of 6-(bromomethyl)uracil allows for its incorporation into polymers, leading to materials with specific functionalities, such as pH or temperature responsiveness for controlled drug delivery systems.[11]

Data Summary

The following table summarizes representative data for reactions and biological activities of 6-(substituted)uracil derivatives.

| Derivative Class | Nucleophile/Reagent | Typical Yield (%) | Biological Activity | Reference |

| 6-(Aminomethyl)uracils | Various amines | 60-90 | Anticancer, Antiviral | [6][9] |

| 6-(Phenoxymethyl)uracils | Substituted phenols | 50-80 | Anti-HCMV | [7] |

| 6-Alkyluracils | Alkyl Grignard reagents | 40-70 | Anti-HIV | [6] |

| Uracil-α-methylene-γ-lactones | Reformatsky reaction | 55-75 | Antitumor | [9] |

Conclusion

6-(Bromomethyl)uracil is a pivotal reagent in modern synthetic and medicinal chemistry. Its straightforward synthesis and the exceptional reactivity of its bromomethyl group towards nucleophiles provide a robust platform for the creation of diverse molecular architectures. The demonstrated potential of its derivatives as potent antiviral and anticancer agents underscores its importance in drug discovery pipelines. Future research will likely continue to exploit the unique chemical properties of 6-(bromomethyl)uracil to develop novel therapeutics with improved efficacy and selectivity, as well as to create advanced functional materials. The continued exploration of its reactivity and the biological evaluation of its derivatives promise to open new avenues in the fight against various diseases.

References

-

Ogamino, J., Kumamoto, H., Mizunuma, H., Takeda, S., & Tanaka, H. (2001). Stereo- and regioselective radical cyclization of 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides: synthesis of 1'-alpha-hydroxymethyl nucleosides. Nucleic Acids Research Supplement, (1), 3-4. [Link]

-

Lee, K. H., Wu, Y. S., & Hall, I. H. (1977). Antitumor Agents. 25. Synthesis and Antitumor Activity of Uracil and Thymine Alpha-Methylene-Gamma-Lactones and Related Derivatives. Journal of Medicinal Chemistry, 20(7), 911–914. [Link]

-

Okamura, T., et al. (2021). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 6(1), 1-13. [Link]

-

Gimadieva, A. R., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

-

Nassar, I. F., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(11), 103401. [Link]

- Google Patents. (n.d.). CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.

-

Paramonova, M. P., et al. (2021). Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication. Pharmaceutical Chemistry Journal, 55, 138–145. [Link]

-

Ryng, S., et al. (2020). A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry, 18(3), 434-445. [Link]

-

Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Oriental Journal of Chemistry. [Link]

-

Khamitov, V., et al. (2022). Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. Viruses, 14(9), 1969. [Link]

-

Tarik, M., et al. (2020). Crystal structure, spectroscopic and electronic features of 6-(Chloromethyl)uracil. Journal of Molecular Structure, 1202, 127263. [Link]

-

Wang, S. Y. (1957). Reaction of Bromine With Uracils. Nature, 180(4576), 91–92. [Link]

-

Donleavy, J. J., & Kise, M. A. (1943). 6-methyluracil. Organic Syntheses, 23, 61. [Link]

-

Palasz, A., & Ciez, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 592-611. [Link]

-

Geisman, A. N., & Novikov, M. S. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49(10), 1403-1428. [Link]

-

Sharma, G., et al. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Bioorganic Chemistry, 96, 103589. [Link]

-

Ye, W., et al. (2001). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Journal of the American Chemical Society, 123(42), 10215-10219. [Link]

-

De Clercq, E., et al. (2014). β-l-1-[5-(E-2-bromovinyl)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl)] Uracil (l-BHDU) Prevents Varicella-Zoster Virus Replication in a SCID-Hu Mouse Model and Does Not Interfere With 5-fluorouracil Catabolism. Antiviral Research, 110, 10–19. [Link]

-

Pillaiyar, T., et al. (2016). 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84). Journal of Medicinal Chemistry, 59(8), 3693–3709. [Link]

-

Gimadieva, A. R., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

-

Marchal, J. A., et al. (2007). A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells. Breast Cancer Research and Treatment, 105(3), 237–246. [Link]

-

Postigo, A., & Ferreri, C. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 333-352. [Link]

-

Nielsen, C., et al. (2008). Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs emivirine and GCA-186. Archiv der Pharmazie, 341(2), 71–76. [Link]

-

Pharma Ingredients. (2024). Efficient 6 Methyl Uracil Synthesis: Insights from Industry Experts. Pharma Ingredients. [Link]

-

Gosselin, F., et al. (2021). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 26(4), 1033. [Link]

-

Szychowski, K. A., et al. (2022). New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. International Journal of Molecular Sciences, 23(10), 5585. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs emivirine and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Antitumor agents. 25. Synthesis and antitumor activity of uracil and thymine alpha-methylene-gamma-lactones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Building Blocks for Pyrimidine-Based Drug Discovery

Foreword: The Enduring Legacy of the Pyrimidine Scaffold

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone of medicinal chemistry. Its presence at the heart of the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the blueprint of life. This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in drug discovery, leading to a remarkable array of approved therapeutics for a wide spectrum of diseases, from life-threatening cancers and viral infections to chronic inflammatory conditions.[1][2] This guide provides an in-depth exploration of the key building blocks and synthetic strategies that empower researchers, scientists, and drug development professionals to harness the therapeutic potential of this versatile scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the structure-activity relationships that drive successful drug design.

Foundational Synthetic Strategies: Constructing the Pyrimidine Core

The art of pyrimidine synthesis lies in the elegant cyclocondensation reactions that bring together simple, readily available precursors. Two classical methods, the Biginelli and Pinner syntheses, have stood the test of time and remain highly relevant in modern drug discovery, albeit with numerous refinements.

The Biginelli Reaction: A Robust Three-Component Condensation

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction offers a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[3] The classical setup involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3] The resulting DHPM scaffold is a valuable building block in its own right, found in drugs like the antihypertensive agent SQ32926 and the mitotic kinesin Eg5 inhibitor Monastrol.[4]